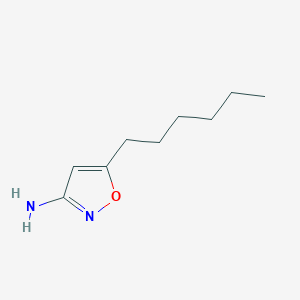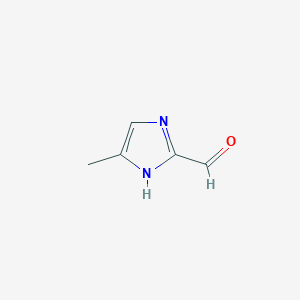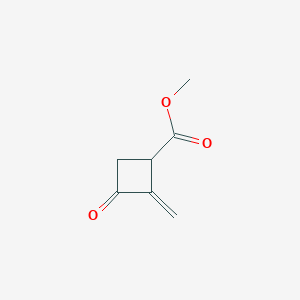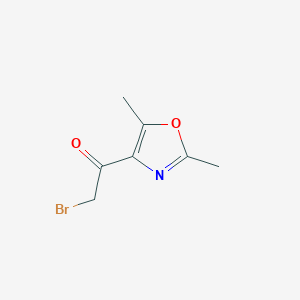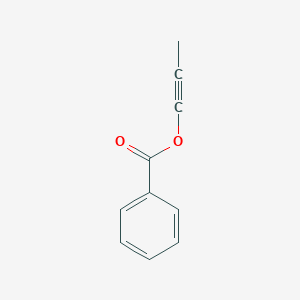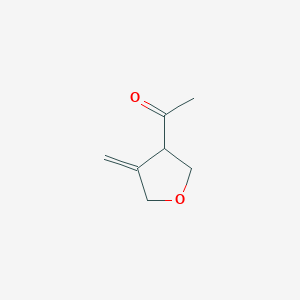
Diacetylfecapentaene-12
Descripción general
Descripción
Diacetylfecapentaene-12 (DAFP-12) is a natural product that belongs to the class of polyunsaturated fatty acids. It is produced by marine bacteria and has been found to have various biological activities.
Aplicaciones Científicas De Investigación
Cancer Therapy : A study by Zhou et al. (2020) in "Marine Drugs" found that 12-deacetyl-12-epi-scalaradial, a similar compound, induces apoptosis in HeLa cells (a type of cervical cancer cell) via the MAPK/ERK pathway and modulates the nuclear receptor Nur77. This suggests potential applications in cervical cancer therapy (Zhou et al., 2020).
Nerve Growth Factor Synthesis : Doi et al. (1993) discovered that two new pentacyclic sesterterpenes from a marine sponge, closely related to Diacetylfecapentaene-12, enhance nerve growth factor synthesis. This has implications for neurological research and treatment (Doi et al., 1993).
Flavor and Aroma in Fermented Foods : A study by Bartowsky and Henschke (2004) in the "International journal of food microbiology" found that diacetyl, a major flavor metabolite produced by lactic acid bacteria, imparts a buttery aroma and flavor to many fermented foods and beverages, including wine (Bartowsky & Henschke, 2004).
Antimicrobial Properties : Jay (1982) reported that diacetyl is lethal for gram-negative bacteria and generally inhibitory for gram-positive bacteria, making it an effective antimicrobial agent (Jay, 1982).
Sensor Technology : Pumtang et al. (2011) synthesized diacetylene acids and their lipids for paper-based sensor arrays for solvent detection and identification, indicating potential in sensor technology applications (Pumtang et al., 2011).
Genotoxicity : More et al. (2012) discovered that diacetyl forms a covalent adduct with 2-deoxyguanosine, uncoils DNA, and leads to cell death, which is significant in understanding its genotoxic effects (More et al., 2012).
Mycotoxin Research : Grove and Mortimer (1969) studied the cytotoxicity of diacetoxyscirpenol, a mycotoxin, and its relationship with a specific molecular structure, which is important in toxicology and agricultural research (Grove & Mortimer, 1969).
Brewery Fermentation : Wainwright (1973) discussed that diacetyl and 2,3-pentanedione are normal products of yeast metabolism in brewery fermentation, where their concentrations can influence flavor profiles (Wainwright, 1973).
Electronic Cigarette Research : Farsalinos et al. (2015) evaluated electronic cigarette liquids and aerosols for the presence of inhalation toxins like diacetyl and acetyl propionyl, which are associated with respiratory disease when inhaled (Farsalinos et al., 2015).
Immunosensor Development : Tang et al. (2020) developed a competitive-type pressure-dependent immunosensor for highly sensitive detection of Diacetoxyscirpenol in wheat, indicating applications in food safety and quality control (Tang et al., 2020).
Propiedades
IUPAC Name |
[(2S)-2-acetyloxy-3-[(1Z,3Z,5Z,7Z,9Z)-dodeca-1,3,5,7,9-pentaenoxy]propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-4-5-6-7-8-9-10-11-12-13-14-22-15-19(24-18(3)21)16-23-17(2)20/h5-14,19H,4,15-16H2,1-3H3/b6-5-,8-7-,10-9-,12-11-,14-13-/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCJVVVGQCNQPV-RKPGXGCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=CC=COCC(COC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C/C=C\C=C/C=C\OC[C@@H](COC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetylfecapentaene-12 | |
CAS RN |
120789-74-4 | |
| Record name | Diacetylfecapentaene-12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120789744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




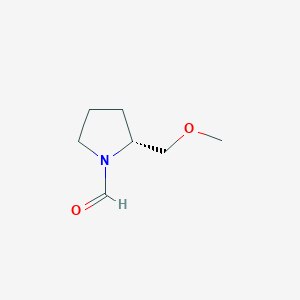
![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)
